2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol
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Overview
Description
2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The cyclopropylmethyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation and cyclopropanation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol
- 2-(Cyclopropylmethyl)-6-(difluoromethyl)phenol
- 2-(Cyclopropylmethyl)-6-(trifluoromethyl)aniline
Uniqueness: 2-(Cyclopropylmethyl)-6-(trifluoromethyl)phenol stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the cyclopropylmethyl and trifluoromethyl groups provides a unique balance of steric and electronic effects, making this compound particularly valuable in the design of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-8(10(9)15)6-7-4-5-7/h1-3,7,15H,4-6H2 |
InChI Key |
VXZFOEMPEFSSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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